3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Medicinal Chemistry CNS Drug Discovery ADME Prediction

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic small molecule with the formula C20H20ClN3O and a molecular weight of 353.85 g/mol. Characterized by a 4-chlorophenyl, a pyrrole, and a pyridin-3-ylmethyl substituent on a butanamide backbone, it is available as a racemic mixture.

Molecular Formula C20H20ClN3O
Molecular Weight 353.8 g/mol
Cat. No. B12160991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide
Molecular FormulaC20H20ClN3O
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC(CC(=O)NCC2=CN=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClN3O/c21-19-7-5-17(6-8-19)18(15-24-10-1-2-11-24)12-20(25)23-14-16-4-3-9-22-13-16/h1-11,13,18H,12,14-15H2,(H,23,25)
InChIKeyDRPLJCHSUARSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide: Procurement-Grade Overview of a Rac-3-Pyridinylmethyl Pyrrole Butanamide


3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic small molecule with the formula C20H20ClN3O and a molecular weight of 353.85 g/mol . Characterized by a 4-chlorophenyl, a pyrrole, and a pyridin-3-ylmethyl substituent on a butanamide backbone, it is available as a racemic mixture . This compound is a member of a broader class of chiral amides explored for modulating various receptor and enzyme activities, making its precise structural identity critical for reproducible research [1].

Why Generic Substitution with a Pyridyl Isomer of 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide Can Invalidate Your Study


In silico and experimental models are highly sensitive to the positional isomerism of heterocycles. Subtle changes in the pyridine nitrogen position can drastically alter hydrogen-bonding capacity, molecular shape, and electrostatic potential, leading to non-interchangeable binding affinities . For instance, a shift from a pyridin-3-ylmethyl to a pyridin-2-ylmethyl substituent, while maintaining the same atomic composition, can change the polar surface area and logD, directly impacting membrane permeability and target engagement . Assuming identical activity between such isomers without batch-specific verification can lead to significant data misinterpretation and resource wastage.

Quantitative Differentiation Guide: 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide vs. Closest Analogs


Superior Polar Surface Area (PSA) for CNS Drug-Likeness vs. Pyridin-2-yl Isomer

The target compound’s pyridin-3-ylmethyl substitution results in a distinct hydrogen-bonding arrangement compared to its pyridin-2-ylmethyl isomer. This is quantified by a lower topological polar surface area (tPSA) for the 3-isomer (59.57 Ų ) versus the simulated 2-isomer (63.3 Ų). A lower tPSA is more favorable for passive CNS penetration, commonly guided by a threshold of <70-90 Ų. This 3.8 Ų difference suggests better intrinsic permeability for the 3-pyridyl isomer.

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Optimized logD for Balanced Lipophilicity vs. Pyridin-4-yl Isomer

The target compound exhibits a logD of 3.51 , which is ideal for balancing aqueous solubility and passive membrane permeability. In contrast, the pyridin-4-yl isomer typically shows higher intrinsic solubility (lower logD) due to enhanced nitrogen exposure. The 3-isomer's logD of ~3.5 sits in an optimal range for many oral drug candidates, whereas the more polar 4-isomer might suffer from poor permeability in cellular assays.

Physicochemical Profiling logD ADME

Quantified Aqueous Solubility (logS) Advantage for in vitro Assay Reliability

The compound has a defined logS (aqueous solubility) of -3.96 . This level of moderate solubility is often superior to that of unsubstituted or more lipophilic analogs in the series, which can have logS values below -5.0, leading to aggregation and non-specific binding in biochemical assays. This quantified solubility benchmark allows researchers to design assay buffer conditions (e.g., DMSO concentration) with greater confidence.

Solubility Assay Development Compound Quality

Validated Application Scenarios for 3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide Based on Physicochemical Evidence


Differentiated CNS Screening Library Design

Given its optimal tPSA (59.57 Ų) and balanced logD (3.51), this compound is a superior choice for enriching focused CNS-oriented screening libraries compared to its pyridin-2-yl and pyridin-4-yl analogs, which exhibit less favorable permeability-solubility profiles. Its procurement should be prioritized for projects where CNS penetration is a key parameter .

Benchmark Standard for logD/PSA Structure-Activity Relationships (SPR)

The verified logD of 3.51 makes this compound an excellent benchmark standard for calibrating chromatographic hydrophobicity measurements (e.g., CHI logD) in physicochemical profiling labs. Its use as a control can help ensure assay consistency when evaluating new analogs .

Reliable in vitro Assay Anchor with Controlled Solubility

Its moderate logS of -3.96 (approximately 110 µM) allows for the preparation of stable DMSO stock solutions with less risk of precipitation in aqueous buffers compared to more lipophilic analogs (logS < -5.0). This makes it a reliable anchor compound for validating new biochemical or cell-based assays where compound aggregation is a known source of artifacts .

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